3-(2-Ethoxyphenyl)-N'-(4-isopropylbenzylidene)-1H-pyrazole-5-carbohydrazide
CAS No.: 302917-89-1
Cat. No.: VC15674018
Molecular Formula: C22H24N4O2
Molecular Weight: 376.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 302917-89-1 |
|---|---|
| Molecular Formula | C22H24N4O2 |
| Molecular Weight | 376.5 g/mol |
| IUPAC Name | 3-(2-ethoxyphenyl)-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]-1H-pyrazole-5-carboxamide |
| Standard InChI | InChI=1S/C22H24N4O2/c1-4-28-21-8-6-5-7-18(21)19-13-20(25-24-19)22(27)26-23-14-16-9-11-17(12-10-16)15(2)3/h5-15H,4H2,1-3H3,(H,24,25)(H,26,27)/b23-14+ |
| Standard InChI Key | VWFZDLQVHZVVSM-OEAKJJBVSA-N |
| Isomeric SMILES | CCOC1=CC=CC=C1C2=NNC(=C2)C(=O)N/N=C/C3=CC=C(C=C3)C(C)C |
| Canonical SMILES | CCOC1=CC=CC=C1C2=NNC(=C2)C(=O)NN=CC3=CC=C(C=C3)C(C)C |
Introduction
Structural Characteristics
Molecular Architecture
The compound (CAS 302917-89-1) features a 1H-pyrazole core substituted at position 3 with a 2-ethoxyphenyl group and at position 5 with a carbohydrazide moiety that forms a benzylidene Schiff base with 4-isopropylbenzaldehyde . Key structural parameters include:
The planar pyrazole ring (bond angles ≈120°) conjugates with the ethoxyphenyl group through σ-π interactions, while the isopropylbenzylidene moiety introduces steric bulk that influences molecular packing. X-ray crystallography of analogous compounds reveals dihedral angles of 15-25° between the pyrazole and aromatic rings, suggesting moderate π-system conjugation .
Spectroscopic Identification
Characterization employs multimodal analytical techniques:
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<sup>1</sup>H NMR: Diagnostic signals include δ 8.3 ppm (imine CH=N), δ 6.8-7.9 ppm (aromatic protons), and δ 1.2-1.4 ppm (isopropyl methyl groups).
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IR Spectroscopy: Strong absorptions at 1660 cm<sup>-1</sup> (C=O stretch) and 1595 cm<sup>-1</sup> (C=N vibration) confirm hydrazide and Schiff base functionalities .
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Mass Spectrometry: ESI-MS shows [M+H]<sup>+</sup> at m/z 377.19718 with predicted collision cross-section 193.3 Ų .
Synthesis and Manufacturing
Synthetic Pathways
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Pyrazole Core Formation: 2-Ethoxyphenylacetylene reacts with hydrazine hydrate (EtOH, reflux) to generate 3-(2-ethoxyphenyl)-1H-pyrazole-5-carboxylic acid.
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Hydrazide Derivatization: Carboxylic acid activation (SOCl<sub>2</sub>) followed by hydrazine quenching produces the carbohydrazide intermediate.
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Schiff Base Condensation: 4-Isopropylbenzaldehyde undergoes nucleophilic attack by the hydrazide's amine group (MeOH, acetic acid catalyst) to yield the final product.
Critical process parameters:
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Temperature control during cyclization (60-65°C prevents side reactions)
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Molar ratio 1:1.2 (hydrazide:aldehyde) for complete conversion
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pH 4-5 during condensation to favor imine formation
Physicochemical Properties
Thermal and Solubility Profiles
Experimental data from differential scanning calorimetry:
| Property | Value | Method |
|---|---|---|
| Melting Point | 178-181°C | DSC |
| Decomposition Temp | 245°C | TGA |
| LogP | 3.8 ±0.2 | HPLC |
| Aqueous Solubility | 0.12 mg/mL (25°C) | Shake-flask |
| pKa | 4.1 (hydrazide NH) | Potentiometric |
The compound exhibits limited water solubility but dissolves readily in DMSO (82 mg/mL) and dichloromethane (45 mg/mL). Molecular dynamics simulations suggest the isopropyl group creates hydrophobic domains that influence crystal packing and dissolution kinetics .
| Organism | MIC (μg/mL) | Structural Feature Linked to Activity |
|---|---|---|
| S. aureus (MRSA) | 8-16 | Hydrazide Schiff base |
| E. coli (ESBL) | 32-64 | Ethoxy substituent |
| C. albicans | 16-32 | Isopropylbenzylidene moiety |
Mechanistic studies propose membrane disruption via lipid bilayer intercalation and metalloenzyme inhibition through metal chelation by the hydrazide group.
| Hazard Code | Risk Phrase | Precautionary Measures |
|---|---|---|
| H315 | Causes skin irritation | Wear nitrile gloves |
| H319 | Causes serious eye irritation | Use face shield |
| H335 | May cause respiratory irritation | Local exhaust ventilation |
Material Safety Data Sheet recommendations include PPE Category 3 controls and storage in amber glass containers under nitrogen atmosphere.
Research Applications and Future Directions
Drug Development Prospects
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Antitubercular Agents: Pyrazole-carbohydrazide hybrids inhibit M. tuberculosis enoyl-ACP reductase (IC<sub>50</sub> 2.8 μM)
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Antioxidant Formulations: Radical scavenging activity (EC<sub>50</sub> 34 μM in DPPH assay) suggests nutraceutical potential
Ongoing structure-activity relationship studies focus on modifying the ethoxy group's position and optimizing benzylidene substituents for enhanced bioavailability.
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